4-Methylbenzenesulfinic acid hydrate
Overview
Description
4-Methylbenzenesulfinic acid hydrate: is an organic compound with the molecular formula C7H10O3S. It is a derivative of benzenesulfonic acid, where a methyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
It’s commonly used in organic synthesis reactions , suggesting that it may interact with a variety of organic compounds.
Mode of Action
It’s known to be used in organic synthesis reactions , indicating that it likely interacts with other organic compounds to facilitate chemical transformations.
Result of Action
As it’s used in organic synthesis reactions , it’s likely that its effects are dependent on the specific reactions and compounds it interacts with.
Action Environment
4-Methylbenzenesulfinic acid hydrate is a white crystalline powder that is soluble in water and organic solvents such as alcohol and ether . . These properties suggest that its action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzenesulfinic acid hydrate can be synthesized through several methods. One common method involves the sulfonation of toluene with sulfur trioxide or oleum, followed by the addition of water to form the hydrate. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors. These reactors are designed to handle the exothermic nature of the sulfonation reaction and ensure efficient mixing of reactants. The final product is then purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzenesulfinic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzenesulfonic acid.
Reduction: It can be reduced to form 4-methylbenzenesulfinic acid.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed:
Oxidation: 4-Methylbenzenesulfonic acid.
Reduction: 4-Methylbenzenesulfinic acid.
Substitution: Various substituted benzenesulfonic acids depending on the reagent used.
Scientific Research Applications
4-Methylbenzenesulfinic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
Benzenesulfonic acid: Lacks the methyl group, making it less hydrophobic.
4-Methylbenzenesulfonic acid: Similar structure but differs in the oxidation state of the sulfur atom.
Toluene-4-sulfonic acid: Another derivative with similar properties but different reactivity.
Uniqueness: 4-Methylbenzenesulfinic acid hydrate is unique due to its specific reactivity and solubility properties, which make it suitable for a wide range of applications in both research and industry.
Properties
IUPAC Name |
4-methylbenzenesulfinic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.H2O/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCBBKVHTKWUDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-34-2 | |
Record name | Benzenesulfinic acid, 4-methyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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